3-(Methoxymethyl)piperidine-3-carboxylic acid hydrochloride
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Overview
Description
3-(Methoxymethyl)piperidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H16ClNO3 and a molecular weight of 209.67 g/mol. This compound is used in various scientific experiments and has applications in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 3-(Methoxymethyl)piperidine-3-carboxylic acid hydrochloride involves several steps. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The piperidine ring is essential for chiral optimization, and the synthesis often involves intra- and intermolecular reactions leading to the formation of substituted piperidines . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(Methoxymethyl)piperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanesulfonic acid (MsOH) and phenylhydrazine hydrochloride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Fischer indole synthesis can yield tricyclic indoles with high efficiency .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological properties and its role in drug design . The compound’s unique structure makes it valuable for research in various fields, including organic synthesis, catalysis, and green chemistry .
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)piperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring plays a crucial role in its biological activity, contributing to the stereochemistry and binding mode to enantioselective proteins . The compound’s effects are mediated through its ability to interact with these targets, leading to various biological responses.
Comparison with Similar Compounds
3-(Methoxymethyl)piperidine-3-carboxylic acid hydrochloride can be compared with other similar compounds, such as 3-Methyl-3-piperidinecarboxylic acid hydrochloride . While both compounds share a piperidine ring, the presence of the methoxymethyl group in this compound provides unique properties and reactivity. This distinction makes it a valuable compound for specific applications where its unique structure offers advantages over other similar compounds .
Properties
IUPAC Name |
3-(methoxymethyl)piperidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-12-6-8(7(10)11)3-2-4-9-5-8;/h9H,2-6H2,1H3,(H,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWQOBXUFSEXQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCCNC1)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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